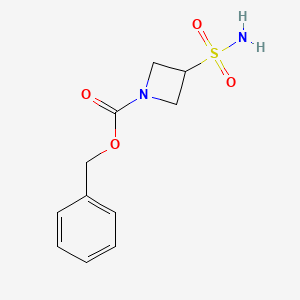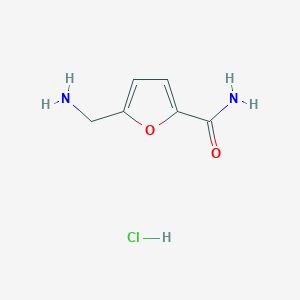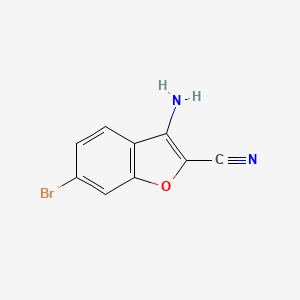![molecular formula C8H16ClN B1377975 5-Azaspiro[3.5]nonane hydrochloride CAS No. 1419101-47-5](/img/structure/B1377975.png)
5-Azaspiro[3.5]nonane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azaspiro[3.5]nonane hydrochloride is a synthetic compound with the CAS Number: 1419101-47-5 . It has a molecular weight of 161.67 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15N.ClH/c1-2-7-9-8(4-1)5-3-6-8;/h9H,1-7H2;1H . This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Applications in Chemistry-Driven Drug Discovery
5-Azaspiro[3.5]nonane hydrochloride is involved in the diversity-oriented synthesis of azaspirocycles. These compounds are generated through multicomponent condensation, involving elements like N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane. This process leads to the creation of omega-unsaturated dicyclopropylmethylamines, which are further converted into various heterocyclic azaspirocycles such as 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These heterocycles, including functionalized pyrrolidines, piperidines, and azepines, are significant for chemistry-driven drug discovery due to their structural relevance (Wipf, Stephenson, & Walczak, 2004).
Role in the Synthesis of N-Phenylamino Derivatives and Anticonvulsant Properties
Research on N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and related compounds demonstrates their potential anticonvulsant properties. These compounds were synthesized and evaluated for their physicochemical and pharmacological properties, with particular focus on their anticonvulsant efficacy in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. The study highlights the significant anti-seizure properties of specific derivatives in these models (Kamiński, Obniska, & Dybała, 2008).
Investigation of Anticonvulsant Activity and Molecular Properties
Continued research into anticonvulsant activities of 2-azaspiro[4.4]nonane analogs has been reported, emphasizing the importance of analyzing the molecular structures and physicochemical parameters of these compounds. Through this analytical approach, several substituted benzyloxy compounds emerged, showing comparable or enhanced activity compared to the parent analog. This study not only furthers our understanding of these compounds' anticonvulsant properties but also sheds light on the factors influencing their efficacy (Farrar et al., 1993).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352, which provide guidance on avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and what to do if swallowed or if it comes in contact with skin or eyes .
Propriétés
IUPAC Name |
5-azaspiro[3.5]nonane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-9-8(4-1)5-3-6-8;/h9H,1-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKMFFNTVZVGHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-47-5 |
Source


|
| Record name | 5-Azaspiro[3.5]nonane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate](/img/structure/B1377895.png)


![6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1377899.png)

![3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1377902.png)





![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1377914.png)
